1-[2-(4-Fluorophenoxy)ethyl]pyrrolidine;oxalic acid
Description
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidine;oxalic acid is a chemical compound with the molecular formula C12H16FNO It is known for its unique structure, which includes a pyrrolidine ring and a fluorophenoxyethyl group
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.C2H2O4/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14;3-1(4)2(5)6/h3-6H,1-2,7-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMZHMUXBYNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidine typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxyethyl group may enhance binding affinity to certain targets, while the pyrrolidine ring can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]pyrrolidine
- 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
- 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine
Uniqueness
1-[2-(4-Fluorophenoxy)ethyl]pyrrolidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
